Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy-
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Overview
Description
Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrimidine ring substituted with a 2,3-difluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy- typically involves the reaction of 2,3-difluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,3-difluorophenylboronic acid is reacted with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and methoxy group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylpyrimidine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-(2,3-Difluorophenyl)pyrimidine: Similar structure but without the methoxy group, affecting its biological activity and applications.
2-Methoxypyrimidine:
Uniqueness
Pyrimidine, 5-(2,3-difluorophenyl)-2-methoxy- is unique due to the combination of the difluorophenyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
1261763-20-5 |
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Molecular Formula |
C11H8F2N2O |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)8-3-2-4-9(12)10(8)13/h2-6H,1H3 |
InChI Key |
RESQYMPOGOXIHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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